

# Synonyms for 4-Fluorobenzoylacetoneitrile like 4-Fluorophenacyl cyanide

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## Compound of Interest

Compound Name: 4-Fluorobenzoylacetoneitrile

Cat. No.: B105857

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## An In-depth Technical Guide to 4-Fluorobenzoylacetoneitrile and Its Synonyms

This technical guide provides a comprehensive overview of **4-Fluorobenzoylacetoneitrile**, a key chemical intermediate in various fields. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's nomenclature, physicochemical properties, synthesis protocols, and primary applications, presenting data in a structured and accessible format.

## Nomenclature and Identification

**4-Fluorobenzoylacetoneitrile** is known by several synonyms and is identified by various chemical registry numbers. The consistent naming and identification are crucial for accurate research and chemical sourcing.

Identifier Type	Value
Primary Name	4-Fluorobenzoylacetonitrile
Synonyms	4-Fluorophenacyl cyanide[1][2][3][4], 3-(4-Fluorophenyl)-3-oxopropanenitrile[1][5], p-Fluorobenzoylacetonitrile[1], 3-(4-Fluorophenyl)-3-oxopropionitrile[6], 3-Oxo-3-(4-fluorophenyl)propionitrile[2][3][4], 4-Fluoro- $\gamma$ -oxobenzenepropanenitrile[3], alpha-Cyano-4-fluoroacetophenone
CAS Number	4640-67-9[1][2][3][4][5][6]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> FNO[1][3][4][5]
MDL Number	MFCD00662062[1][2][3]
PubChem ID	2783172[2]
InChI Key	LOJBBBLDAJBJVBZ-UHFFFAOYSA-N[1][3]

## Physicochemical Properties

The physical and chemical properties of **4-Fluorobenzoylacetonitrile** determine its behavior in chemical reactions and its suitability for various applications. The following table summarizes its key quantitative properties.

Property	Value	Notes
Molecular Weight	163.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to Light yellow powder or crystal	<a href="#">[6]</a>
Melting Point	84-88 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	311.9 ± 22.0 °C	Predicted <a href="#">[1]</a>
Density	1.2 ± 0.1 g/cm³	Predicted <a href="#">[1]</a>
pKa	7.67 ± 0.10	Predicted <a href="#">[1]</a>
Solubility	Soluble in dimethylformamide, dimethyl sulfoxide	<a href="#">[1]</a>
Purity	>97% (GC/HPLC)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
λ <sub>max</sub>	247 nm	In Ethanol <a href="#">[1]</a>

## Experimental Protocols: Synthesis

Multiple synthetic routes for **4-Fluorobenzoylacetonitrile** have been developed. Below are detailed protocols for two common methods.

### Synthesis from Methyl 4-Fluorobenzoate and Acetonitrile

This method involves the condensation of an ester with a nitrile using a strong base.[\[1\]](#)[\[7\]](#)

Experimental Procedure:

- Reaction Setup: A reactor is charged with methyl 4-fluorobenzoate (e.g., 29.44 kg), toluene (177 L), and acetonitrile (59 L).[\[1\]](#)
- Cooling: The reaction mixture is cooled to a temperature range of -5 to 0 °C.[\[1\]](#)
- Base Addition: A solution of sodium bis(trimethylsilyl)amide (NaHMDS, 40% in THF, 192 L, 2 molar equivalents) is slowly added while maintaining the internal temperature between -5

and +5 °C.[1] The addition line is subsequently flushed with toluene (9 L) to ensure complete transfer.[1]

- **Quenching:** The reaction is quenched by the addition of dilute hydrochloric acid, keeping the temperature between -5 and +25 °C, until the pH of the aqueous layer is below 5.[1]
- **Workup and Isolation:** The layers are separated, and the lower aqueous layer is discarded. [1] A portion of the solvent is removed by vacuum distillation.[1] Toluene (59 L) is added, and the mixture is heated to 85-90 °C to achieve a homogeneous solution.[1]
- **Crystallization and Purification:** The solution is cooled to 50-55 °C, and n-heptane (29 L) is added to induce precipitation.[1] The mixture is further cooled to 20-25 °C.[1] The solid product is isolated by filtration, washed with n-heptane (59 L), and dried under vacuum at 40-45 °C.[1]

**Yield and Purity:** This protocol typically yields the product in high purity (e.g., 26 kg, 83% yield with 98.7% GC purity).[1]

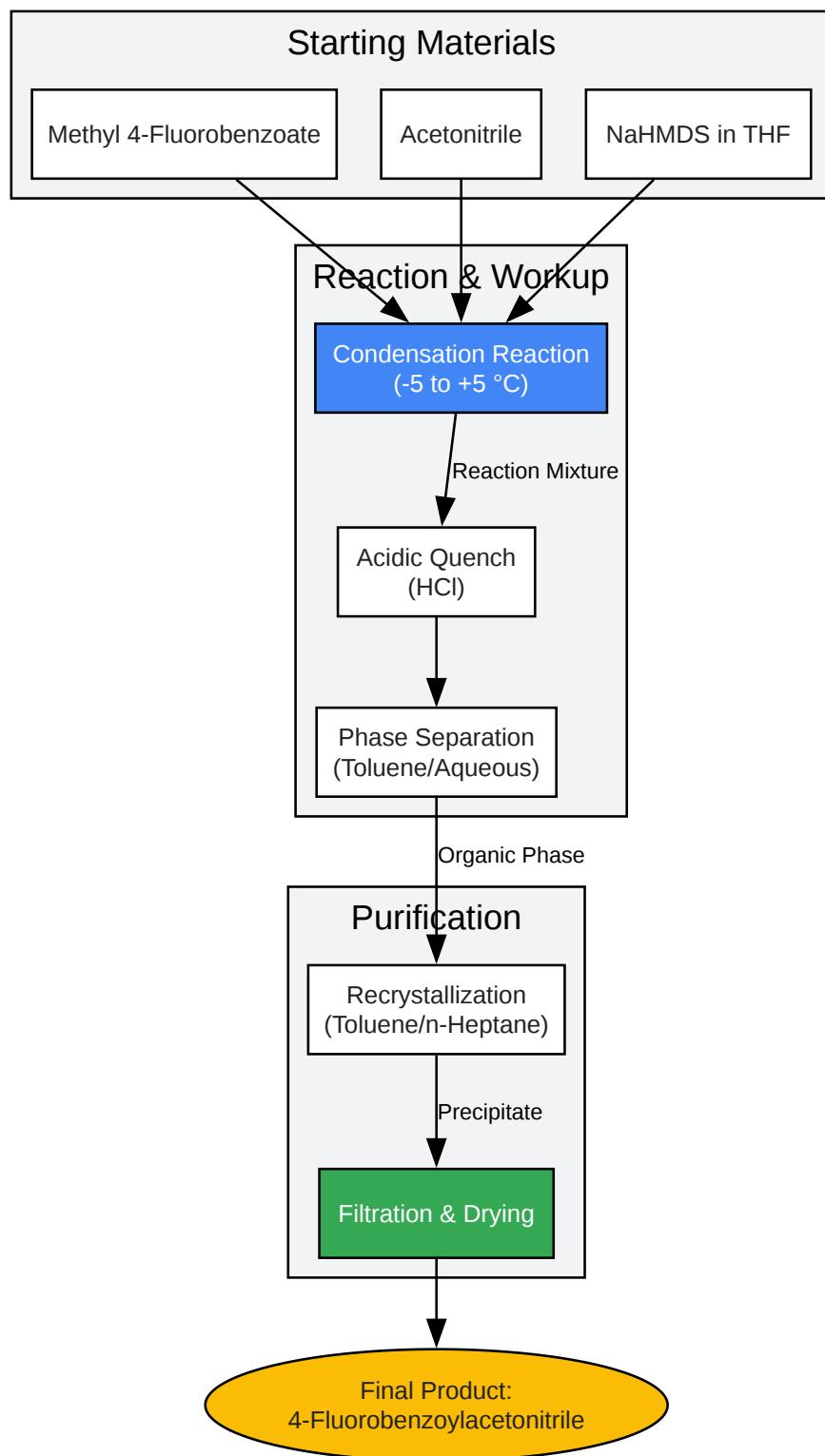
## Synthesis from Malononitrile and Fluorobenzene

This alternative method utilizes a Friedel-Crafts-type acylation reaction.[8][9]

Experimental Procedure:

- **Reactant Preparation:** Malononitrile is dissolved in a solvent such as chloroform.[8]
- **Reaction:** Fluorobenzene (1.2-2 molar equivalents) and trifluoromethanesulfonic acid (1.1-1.5 molar equivalents) are added to the solution.[8] The reaction is conducted at 70-80 °C for 8-12 hours to yield the crude product.[8]
- **Recrystallization:** The crude **4-fluorobenzoylacetone** is dissolved in a heated alcohol (e.g., mass ratio of alcohol to crude product is 1.3-1.8:1).[8] A small-molecule alkane is then added dropwise (e.g., volume ratio of alcohol to alkane is 1:1.6-4) until crystallization is complete.[8]
- **Isolation:** The mixture is cooled to 0-10 °C and filtered to obtain the purified **4-fluorobenzoylacetone**.[8]

## Synthesis Workflow of 4-Fluorobenzoylacetoneitrile

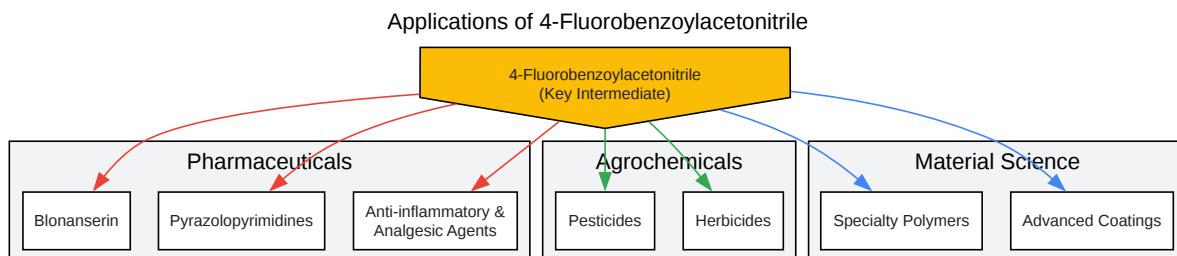
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Caption: General workflow for synthesizing **4-Fluorobenzoylacetoneitrile**.

## Applications in Research and Development

**4-Fluorobenzoylacetone**nitrile is a versatile building block primarily utilized in the pharmaceutical and agrochemical industries due to the unique properties conferred by its fluorine and nitrile functional groups.[2]

- **Pharmaceutical Synthesis:** It is a crucial intermediate in the synthesis of various biologically active compounds.[2]
  - **Antipsychotics:** It is used as a reagent in the synthesis of Blonanserin, which acts as a 5-HT2 serotonin and D2 dopamine receptor antagonist.[1]
  - **Antimicrobial Agents:** The compound is used to prepare pyrazolopyrimidines, which are investigated for their potential as antimicrobial and antioxidant agents.[1]
  - **Drug Discovery:** The fluorinated aromatic ring often enhances metabolic stability and binding affinity of drug candidates, making this compound a valuable precursor in the development of new anti-inflammatory and analgesic drugs.[2][10]
- **Agrochemicals:** It serves as an intermediate in the formulation of pesticides and herbicides, where the fluorine substitution can increase the efficacy of the final product.[2]
- **Material Science:** Researchers are exploring its use in the creation of advanced materials, including specialized polymers and coatings that may offer enhanced durability.[2]
- **Organic Synthesis:** Beyond specific applications, it is a versatile reagent for creating complex molecular architectures through reactions like nucleophilic substitution.[2]



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